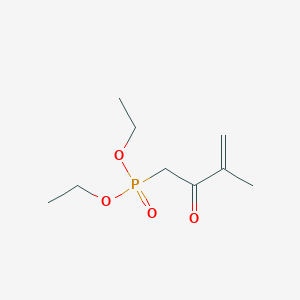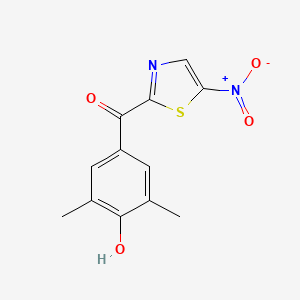
(4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is a complex organic compound that features both phenyl and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-thiazole to introduce the nitro group. This is followed by Friedel-Crafts acylation using 4-hydroxy-3,5-dimethylbenzoyl chloride under acidic conditions to form the desired product. The reaction conditions often require a catalyst such as aluminum chloride and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (4-Oxo-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone.
Reduction: (4-Hydroxy-3,5-dimethylphenyl)(5-amino-1,3-thiazol-2-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of both hydroxyl and nitro groups makes it a candidate for binding to active sites of various enzymes, thereby modulating their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, while the nitro group can participate in redox reactions. These interactions can lead to the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-3,5-dimethylphenyl)(1,3-thiazol-2-yl)methanone
- (4-Hydroxy-3,5-dimethylphenyl)(5-amino-1,3-thiazol-2-yl)methanone
- (4-Hydroxy-3,5-dimethylphenyl)(5-chloro-1,3-thiazol-2-yl)methanone
Uniqueness
Compared to its analogs, (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
52872-57-8 |
|---|---|
Molecular Formula |
C12H10N2O4S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dimethylphenyl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C12H10N2O4S/c1-6-3-8(4-7(2)10(6)15)11(16)12-13-5-9(19-12)14(17)18/h3-5,15H,1-2H3 |
InChI Key |
OHZINMNRUVXGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


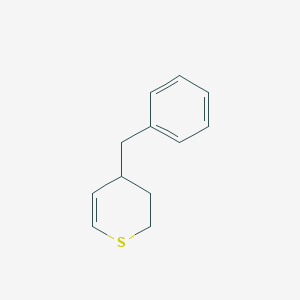
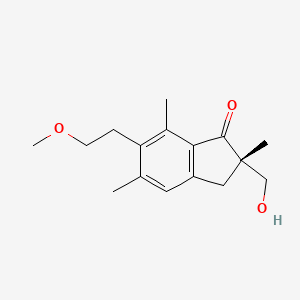
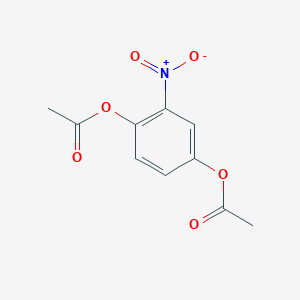
methanone](/img/structure/B14644315.png)
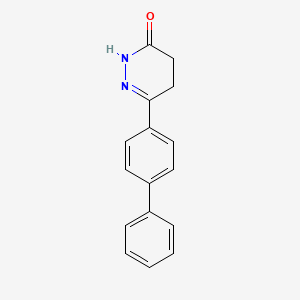
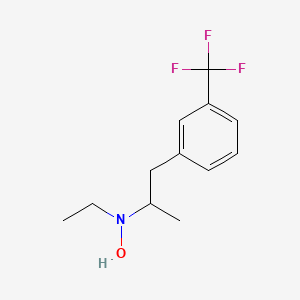
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
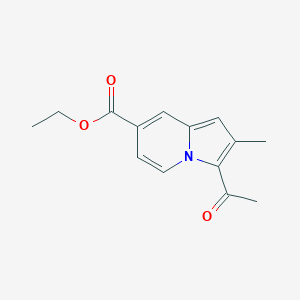
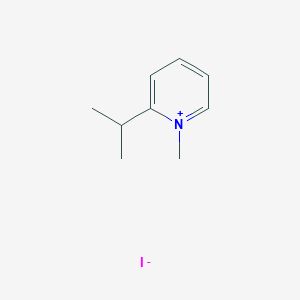
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)
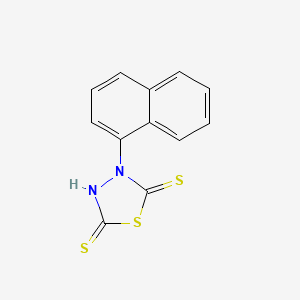
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
